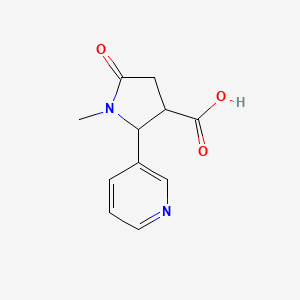

1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-13-9(14)5-8(11(15)16)10(13)7-3-2-4-12-6-7/h2-4,6,8,10H,5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYLVDCFTICBTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161171-06-8 | |

| Record name | rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the transformation of itaconic acid into the desired pyrrolidine derivative. This process typically includes:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the pyridine moiety: This step often involves coupling reactions using pyridine derivatives.

Oxidation and functional group modifications: These steps are necessary to introduce the keto and carboxylic acid functionalities.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to an alcohol.

Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

Oxidation products: Compounds with additional oxygen-containing functional groups.

Reduction products: Alcohol derivatives.

Substitution products: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid has been explored for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders due to its pyridine component, which is known for neuroactive properties.

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of various pyrrolidine derivatives. These derivatives can exhibit enhanced biological activities and are useful in medicinal chemistry for developing new therapeutic agents.

Agrochemical Applications

The compound's ability to interact with biological systems also makes it a candidate for agrochemical applications, particularly as a pesticide or herbicide. Research is ongoing to evaluate its effectiveness and safety in agricultural settings.

Case Studies

| Study | Description | Findings |

|---|---|---|

| Neuropharmacology Research | Investigated the effects of this compound on neurotransmitter systems. | Showed potential modulation of dopamine receptors, indicating possible use in treating Parkinson's disease. |

| Synthetic Chemistry | Explored the use of this compound as a precursor for synthesizing novel pyrrolidine derivatives. | Successful synthesis of several derivatives that exhibited improved efficacy against cancer cell lines. |

| Agrochemical Testing | Evaluated the herbicidal properties of the compound in crop protection studies. | Demonstrated significant herbicidal activity against common weeds, suggesting potential as an eco-friendly herbicide alternative. |

Mechanism of Action

The mechanism by which 1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Insights

- Pyridine vs.

- Stereochemical Influence : The (2S,3S) configuration in the target compound may enhance binding specificity compared to racemic mixtures (e.g., 5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid, CAS 915302-94-2) .

Biological Activity

1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on its biological effects, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 220.23 g/mol. The compound features a pyrrolidine ring and a pyridine moiety, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against lung cancer cells. A notable study utilized the A549 human lung adenocarcinoma model to evaluate the cytotoxic effects of this compound. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations around 100 µM.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | A549 | 66% viability at 100 µM | Comparable to cisplatin |

The structure–activity relationship (SAR) analysis suggested that the presence of specific functional groups significantly influences the compound's activity. For instance, derivatives with free amino groups exhibited enhanced potency compared to those with acetylamino substitutions .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro tests showed promising activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This positions the compound as a potential candidate for developing new antimicrobial agents targeting resistant pathogens .

| Pathogen | MIC (µg/mL) | Resistance Profile |

|---|---|---|

| Staphylococcus aureus | <10 | Multidrug-resistant |

| Klebsiella pneumoniae | <20 | Carbapenemase-producing |

Case Studies

In one case study, researchers synthesized various derivatives of 1-Methyl-5-oxo-pyrrolidine compounds and assessed their biological activity. The study found that certain modifications led to significant improvements in both anticancer and antimicrobial efficacy, suggesting that further exploration into structural variations could yield even more effective therapeutic agents .

Q & A

Basic: What are the standard synthetic routes for 1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. A common approach includes:

- Step 1: Condensation of itaconic acid with amino-containing precursors (e.g., pyridin-3-yl derivatives) under reflux in aqueous or alcoholic media to form the pyrrolidinone core .

- Step 2: Methylation at the N1 position using methylating agents like dimethyl sulfate .

- Step 3: Purification via acid-base extraction (e.g., NaOH dissolution followed by HCl acidification) and crystallization .

- Characterization: Intermediates are validated using / NMR for regiochemical confirmation, FT-IR for carbonyl group identification, and elemental analysis for purity assessment .

Basic: How is the biological activity of this compound initially screened, and what assays are prioritized?

Methodological Answer:

Early-stage screening focuses on:

- Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at 50–100 µg/mL concentrations .

- Cytotoxicity: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Enzyme Inhibition: Fluorometric assays targeting kinases or proteases, with pyridinyl and pyrrolidinone moieties hypothesized to enhance binding to ATP pockets .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions often arise from structural analogs, assay conditions, or impurity profiles. Mitigation strategies include:

- Structural Validation: Confirm regiochemistry via 2D NMR (e.g., NOESY for spatial proximity of methyl and pyridinyl groups) .

- Assay Standardization: Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical pH/temperature conditions .

- Impurity Profiling: Employ HPLC-MS to detect byproducts (e.g., unreacted itaconic acid or methyl esters) that may skew bioactivity results .

Advanced: What computational strategies optimize the synthetic pathway for higher yield?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT) and cheminformatics tools are used to:

- Predict Reactivity: Model transition states for cyclization steps to identify optimal solvents (e.g., water vs. ethanol) and temperatures .

- Screen Catalysts: Evaluate Brønsted/Lewis acids (e.g., HSO, ZnCl) for esterification efficiency using Gibbs free energy profiles .

- Retrosynthetic Planning: Fragment the target into pyridinyl and pyrrolidinone precursors via open-source tools (e.g., RDKit) to prioritize cost-effective routes .

Advanced: How do substituents on the pyridine ring influence physicochemical properties and target selectivity?

Methodological Answer:

Systematic SAR studies are conducted by:

- Substituent Variation: Introducing electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups at the pyridine C4 position to modulate logP and solubility .

- Property Analysis: Measure logD (shake-flask method) and permeability (PAMPA assay) to correlate with bioavailability .

- Target Profiling: Use molecular docking (e.g., AutoDock Vina) to predict binding to kinases (e.g., EGFR) versus proteases (e.g., HIV-1 protease) based on electrostatic complementarity .

Advanced: What strategies improve enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Resolution: Employ chiral HPLC columns (e.g., Chiralpak IA) with mobile phases of hexane:isopropanol (90:10) to separate enantiomers .

- Asymmetric Catalysis: Use Evans’ oxazaborolidine catalysts for stereoselective cyclization, achieving >90% ee .

- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral amines (e.g., cinchonidine) and recrystallize .

Advanced: How can in silico models predict metabolic stability of this compound?

Methodological Answer:

- Metabolite Identification: Use software like MetaSite to simulate Phase I/II metabolism, focusing on pyrrolidinone ring oxidation and pyridine N-oxidation .

- CYP450 Inhibition Assays: Recombinant CYP3A4/2D6 enzymes are incubated with the compound, and LC-MS quantifies metabolite formation rates .

- QSAR Modeling: Train models on datasets of pyrrolidinone derivatives to correlate logD, polar surface area, and microsomal half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.